molecular formula C27H26BrNO5 B024306 (S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone CAS No. 917379-10-3

(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone

Cat. No. B024306
CAS RN: 917379-10-3
M. Wt: 524.4 g/mol
InChI Key: CBSXPUVKDPDGEV-URXFXBBRSA-N
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Description

(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone, also known as this compound, is a useful research compound. Its molecular formula is C27H26BrNO5 and its molecular weight is 524.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxazolidinone Derivatives in Antimicrobial Research

Oxazolidinones are a novel chemical class of synthetic antimicrobial agents showing unique mechanisms of protein synthesis inhibition. These compounds, including linezolid, the clinically developed oxazolidinone, exhibit bacteriostatic activity against significant human pathogens like methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin-resistant Streptococcus pneumoniae. The pharmacokinetic profiles, oral bioavailability, and in vivo activities against gram-positive pathogens highlight the potential of oxazolidinone derivatives in treating serious infections due to resistant gram-positive organisms. Further modifications to the oxazolidinone nucleus could yield agents with greater potency and novel activity spectra (Diekema & Jones, 2000)[https://consensus.app/papers/oxazolidinones-review-diekema/6f1e8387bc535c758a06730978a64a89/?utm_source=chatgpt].

Advances in 3-Hydroxycoumarin Chemistry

The chemistry of coumarins, particularly 3-hydroxycoumarin, underscores the significance of such compounds in various fields of biology. Coumarins serve as precursors in pharmaceuticals, perfumery, and agrochemical industries. The reactivity and biological properties of 3-hydroxycoumarin, including its applications in genetics, pharmacology, and microbiology, underscore the diverse utility of this compound class in scientific research (Yoda, 2020)[https://consensus.app/papers/overview-recent-advances-3hydroxycoumarin-chemistry-yoda/2ff479d42e5c5af7a67b5146f1c97553/?utm_source=chatgpt].

Novel Oxazolidinone Derivatives and Antibacterial Agents

Recent efforts to discover new oxazolidinone-based antibacterial agents have led to the identification of numerous derivatives with improved biological profiles. These efforts, primarily driven by private companies, aim to pinpoint the features responsible for activity enhancement. A vast number of oxazolidinone derivatives under study could potentially reach the market, signifying the dynamic nature of research in this area and its implications for developing new antibacterial treatments (Poce et al., 2008)[https://consensus.app/papers/oxazolidinone-derivatives-agents-improved-activity-poce/3d287cea288357bcb79caf044051650a/?utm_source=chatgpt].

Oxazolidinone Hybrids Against MRSA

The development of oxazolidinone-containing hybrids presents a novel strategy to combat methicillin-resistant Staphylococcus aureus (MRSA). These hybrids, by acting on the ribosomal 50S subunit of bacteria, offer a new class of antimicrobial agents with potential activity against multidrug-resistant gram-positive pathogens. The exploration of oxazolidinone hybrids is crucial for developing novel anti-MRSA agents, highlighting the innovative approaches in addressing antibiotic resistance (Jiang, Liu, & Gao, 2020)[https://consensus.app/papers/oxazolidinonecontaining-hybrids-antibacterial-jiang/65b8a31fc3a059bdae8b26473dde5b06/?utm_source=chatgpt].

properties

IUPAC Name

(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26BrNO5/c1-32-22-11-8-19(9-12-22)24(15-20-10-13-23(33-2)16-25(20)28)26(30)29-21(17-34-27(29)31)14-18-6-4-3-5-7-18/h3-13,16,21,24H,14-15,17H2,1-2H3/t21-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSXPUVKDPDGEV-URXFXBBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)C(=O)N3C(COC3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CC2=C(C=C(C=C2)OC)Br)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575627
Record name (4S)-4-Benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

917379-10-3
Record name (4S)-4-Benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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